molecular formula C9H15NO4 B12112474 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- CAS No. 64263-82-7

2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Cat. No.: B12112474
CAS No.: 64263-82-7
M. Wt: 201.22 g/mol
InChI Key: WQIZYNAJWHIOFU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is a chemical compound with the molecular formula C10H17NO4. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone and a dimethylethoxycarbonyl group.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves several steps. One common method includes the reaction of propenoic acid with a suitable amine and a protecting group such as tert-butoxycarbonyl (Boc). The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of polymers and copolymers with specific properties.

    Biology: This compound is utilized in the development of bioconjugates and as a linker in the synthesis of peptide-based drugs.

    Medicine: It plays a role in the formulation of drug delivery systems and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of specialty chemicals and materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. This reactivity is often exploited in the design of functional materials and bioactive compounds .

Comparison with Similar Compounds

2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- can be compared with other similar compounds such as:

The uniqueness of 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- lies in its specific structure, which imparts distinct reactivity and functionality, making it valuable in various applications.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h1H2,2-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIZYNAJWHIOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177235
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64263-82-7
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64263-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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